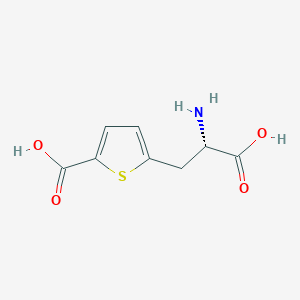
4-(Pentylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentylamino)butanamide is an organic compound belonging to the class of amides It consists of a butanamide backbone with a pentylamino group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentylamino)butanamide can be achieved through several methods. One common approach involves the amidation reaction between butanoyl chloride and pentylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+Pentylamine→this compound+HCl
Another method involves the reduction of a corresponding nitrile compound using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale amidation reactions. The process involves the use of automated reactors to control reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentylamino)butanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or base, the amide bond can be hydrolyzed to yield butanoic acid and pentylamine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Hydrolysis: Butanoic acid and pentylamine.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Pentylamino)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Pentylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and signaling pathways, leading to various biological effects. For example, it may inhibit the expression of inflammatory cytokines such as interleukin-1β and interleukin-6, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone.
Pentylamine: An amine with a pentyl group attached to the nitrogen atom.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: A more complex amide with additional functional groups.
Uniqueness
4-(Pentylamino)butanamide is unique due to its specific structure, which combines the properties of both butanamide and pentylamine. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Propriétés
| 90068-18-1 | |
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-(pentylamino)butanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-7-11-8-5-6-9(10)12/h11H,2-8H2,1H3,(H2,10,12) |
Clé InChI |
ADONYXGMZDYETL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



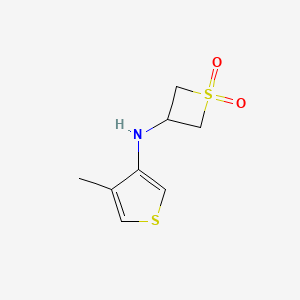
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/no-structure.png)
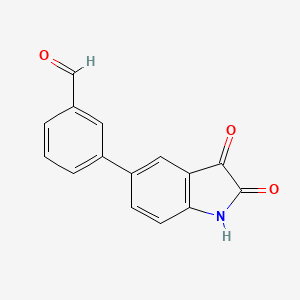
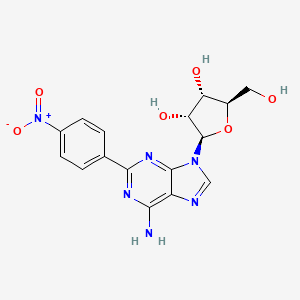
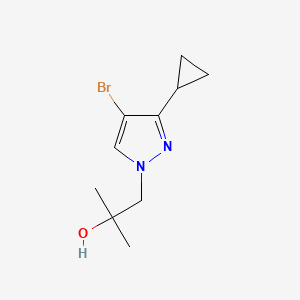
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
